molecular formula C17H23BrN2 B1601041 1-Heptyl-4-(4-pyridyl)pyridinium bromide CAS No. 39127-10-1

1-Heptyl-4-(4-pyridyl)pyridinium bromide

Cat. No.: B1601041
CAS No.: 39127-10-1
M. Wt: 335.3 g/mol
InChI Key: GBJHAEPTEZMDHU-UHFFFAOYSA-M
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Description

1-Heptyl-4-(4-pyridyl)pyridinium bromide is a useful research compound. Its molecular formula is C17H23BrN2 and its molecular weight is 335.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-heptyl-4-pyridin-4-ylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H23N2.BrH/c1-2-3-4-5-6-13-19-14-9-17(10-15-19)16-7-11-18-12-8-16;/h7-12,14-15H,2-6,13H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJHAEPTEZMDHU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523199
Record name 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide
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Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39127-10-1
Record name 1-Heptyl-4-(pyridin-4-yl)pyridin-1-ium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Heptyl-4-(4-pyridyl)pyridinium bromide
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Heptyl-4-(4-pyridyl)pyridinium bromide (CAS 39127-10-1)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Heptyl-4-(4-pyridyl)pyridinium bromide, a versatile quaternary ammonium compound identified by CAS number 39127-10-1. Structurally, it is characterized by a pyridinium core, a key functional moiety in various biologically active molecules, and a seven-carbon alkyl chain, which imparts significant hydrophobic character. This unique amphipathic nature underpins its utility across diverse scientific domains. Primarily recognized for its potential as an acetylcholinesterase (AChE) inhibitor, it is a compound of interest in neurodegenerative disease research, particularly for Alzheimer's disease.[1][2] Beyond its biomedical potential, its properties make it a valuable tool in organic synthesis as a phase transfer catalyst and in materials science for the development of novel materials.[3] This document will detail its physicochemical properties, provide a representative synthesis protocol, elucidate its mechanism of action, discuss its primary applications, and outline critical safety and handling procedures.

Core Compound Identity and Physicochemical Properties

This compound is a salt consisting of a cationic N-heptyl-4,4'-bipyridinium unit and a bromide anion. The molecule's defining feature is the combination of a hydrophilic, positively charged pyridinium head and a long, hydrophobic heptyl tail. This structure is fundamental to its chemical behavior and applications.

Key physicochemical data are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 39127-10-1[3][4][5][6]
Molecular Formula C₁₇H₂₃BrN₂[3][4][5][6]
Molecular Weight 335.28 g/mol [3][4][5][6]
Appearance White or yellow powder, crystals, or chunks[3][4]
Melting Point 125 - 128 °C (lit.)[3][4][5]
Purity (Typical) ≥ 95%[4]
SMILES String CCCCCCC[n+]1ccc(cc1)-c2ccncc2.[Br-][4][6]
InChI Key GBJHAEPTEZMDHU-UHFFFAOYSA-M[4][6]

Synthesis and Characterization

Principle of Synthesis: N-Alkylation (Quaternization)

The synthesis of this compound is most directly achieved via a Menshutkin reaction, a classic method for the N-alkylation of tertiary amines or nitrogen-containing heterocycles. In this case, one of the nitrogen atoms of 4,4'-bipyridine acts as a nucleophile, attacking the electrophilic primary carbon of an n-heptyl halide, typically 1-bromoheptane. The reaction results in the formation of the quaternary ammonium salt. The choice of solvent is critical; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed to facilitate the reaction, which may be accelerated by heating.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 4,4'-Bipyridine Process N-Alkylation (Menshutkin Reaction) Solvent (e.g., Acetonitrile) Heat (Reflux) R1->Process R2 1-Bromoheptane R2->Process P1 1-Heptyl-4-(4-pyridyl)pyridinium bromide Process->P1 Quaternization

Fig 1. Synthesis workflow for this compound.
Representative Laboratory Synthesis Protocol

This protocol describes a robust method for synthesizing the title compound. All operations should be performed in a well-ventilated fume hood.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-bipyridine (1 equivalent).

  • Solvent Addition: Add a suitable volume of anhydrous acetonitrile to dissolve the 4,4'-bipyridine completely.

  • Reagent Addition: Add 1-bromoheptane (1.05 equivalents) to the stirring solution via syringe. A slight excess of the alkylating agent ensures complete consumption of the starting bipyridine.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4,4'-bipyridine spot.

  • Product Isolation: Upon completion, cool the mixture to room temperature and then further in an ice bath. The product, being a salt, will often precipitate from the solvent.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether or acetone to remove any unreacted 1-bromoheptane and residual solvent.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the final product. For higher purity, recrystallization from a solvent system such as ethanol/ether may be performed.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Spectroscopic data for this compound are available in public databases.[6]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure, showing the characteristic shifts for the pyridyl protons and the integration of the heptyl chain protons.

  • Infrared (IR) Spectroscopy: Identifies functional groups and the aromatic ring vibrations.

  • Mass Spectrometry (MS): Determines the mass of the cationic portion of the molecule, confirming the molecular weight.

  • Melting Point Analysis: A sharp melting point range (125-128 °C) indicates high purity.[3]

Mechanism of Action as a Cholinesterase Inhibitor

A significant area of interest for pyridinium-based compounds is their activity as cholinesterase inhibitors, which is a primary therapeutic strategy for managing the symptomatic progression of Alzheimer's disease (AD).[1][7]

The Cholinergic Hypothesis and AChE

AD is characterized by a decline in the neurotransmitter acetylcholine (ACh), leading to cognitive impairment.[7] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[8]

Dual-Site Binding Mechanism

Modern research indicates that effective AChE inhibitors often bind to two key sites within the enzyme's gorge: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).[8]

  • Catalytic Active Site (CAS): Located at the bottom of the gorge, this is where ACh hydrolysis occurs.

  • Peripheral Anionic Site (PAS): Situated near the entrance of the gorge, the PAS is implicated in the allosteric modulation of the enzyme and, critically, in the AChE-induced aggregation of amyloid-β (Aβ) peptides, a hallmark of AD.[8]

This compound is hypothesized to act as a dual-binding inhibitor. The positively charged pyridinium head is crucial for binding, engaging in cation-π interactions with aromatic amino acid residues (like Tryptophan and Tyrosine) present in both the CAS and PAS.[1] The long heptyl chain can further stabilize this interaction by fitting into hydrophobic pockets within the enzyme's gorge. This dual-site occupancy not only prevents ACh from reaching the active site but may also interfere with Aβ aggregation.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) (Entrance) CAS Catalytic Active Site (CAS) (Base) PAS->CAS ~20Å Gorge Inhibitor 1-Heptyl-4-(4-pyridyl)pyridinium bromide Inhibitor->PAS Cation-π Interaction (Pyridinium Head) Inhibitor->CAS Cation-π Interaction (Blocks Substrate Access)

Fig 2. Conceptual model of dual-site AChE inhibition.
Kinetic Profile

The dual-binding nature suggests a mixed-type inhibition kinetic profile. A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This contrasts with purely competitive inhibitors, which only bind to the free enzyme. Studies on structurally related pyridinium compounds have demonstrated noncompetitive or mixed inhibition of AChE.[7][9]

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile tool.

Neurodegenerative Disease Research

Its primary application in drug development is as a scaffold or lead compound for novel Alzheimer's disease therapeutics.[1][3] Researchers utilize it to:

  • Establish Structure-Activity Relationships (SAR): By synthesizing analogs with different alkyl chain lengths or substitutions on the pyridine rings, scientists can probe the chemical features required for optimal potency and selectivity against AChE and Butyrylcholinesterase (BChE).[2]

  • Develop Multi-Target-Directed Ligands: The pyridinium scaffold can be elaborated with other pharmacophores to create single molecules that address multiple pathological pathways in AD, such as Aβ aggregation and oxidative stress.

Organic Chemistry and Materials Science
  • Phase Transfer Catalysis: The compound's amphipathic structure allows it to function as a phase transfer catalyst (PTC). It can transport an anionic reactant from an aqueous phase into an organic phase where the reaction with an organic-soluble substrate occurs. This is invaluable for reactions involving immiscible reagents, often leading to faster reaction rates and higher yields.[3]

PTC_Workflow cluster_phases Biphasic System Organic Organic Phase (Substrate R-X) Intermediate Ion Pair in Organic Phase [Q⁺Nu⁻] Organic->Intermediate Aqueous Aqueous Phase (Nucleophile Nu⁻) PTC Catalyst (Q⁺A⁻) [HeptylPy⁺Br⁻] Aqueous->PTC 1. Ion Exchange PTC->Intermediate 2. Phase Transfer Product Product R-Nu Intermediate->Product 3. Reaction Product->PTC 4. Catalyst Regeneration (Q⁺X⁻ returns)

Fig 3. Principle of Phase Transfer Catalysis.
  • Advanced Materials: It serves as a building block for ionic liquids and can be incorporated into polymer composites, potentially enhancing properties like conductivity and thermal stability.[3]

Other Investigated Applications
  • Electrochemical Sensors: The compound has been utilized in the development of sensitive and selective sensors for various analytes.[3]

  • Antimicrobial Agents: Like many quaternary ammonium salts, pyridinium derivatives exhibit antimicrobial properties, attributed to their ability to disrupt bacterial cell membranes.[10][11]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[4][6]

Hazard ClassGHS CodeDescriptionSource(s)
Skin Irritation H315Causes skin irritation[4][6]
Eye Irritation H319Causes serious eye irritation[4][6]
Respiratory Irritation H335May cause respiratory irritation[4][6]
Recommended Handling Protocol
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of the powder.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • A properly fitted NIOSH-approved N95 dust mask or higher.[4]

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical splash goggles.[4]

    • A standard laboratory coat.

  • Dispensing: When weighing, use a spatula and handle gently to minimize the generation of airborne dust. Use a balance with a draft shield.

  • Spill Response: In case of a spill, cordon off the area. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed container for proper chemical waste disposal. Do not use water to clean up as it may spread the material.

  • First Aid:

    • If on Skin: Immediately wash with plenty of soap and water.[5] Seek medical attention if irritation persists.[5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

    • If Inhaled: Move the person to fresh air and keep comfortable for breathing.[5] Seek medical attention if you feel unwell.[5]

Storage and Stability
  • Store the compound at room temperature in a dry, cool, and well-ventilated area.[5]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[5]

  • Store away from strong oxidizing agents.[12]

Conclusion

This compound is a compound of significant scientific interest, bridging the fields of medicinal chemistry, organic synthesis, and materials science. Its potential as a dual-binding acetylcholinesterase inhibitor provides a valuable scaffold for the design of next-generation therapeutics for neurodegenerative disorders. Simultaneously, its utility as a phase transfer catalyst and material precursor underscores its versatility as a chemical tool. A thorough understanding of its properties, synthesis, and mechanism of action, coupled with strict adherence to safety protocols, will enable researchers to fully harness the potential of this multifaceted molecule.

References

  • Zang, L. Y., & Misra, H. P. (1996). Inhibition of acetylcholinesterase by the neurotoxicant, 1-methyl-4-phenyl-2,3-dihydropyridinium ion. Archives of Biochemistry and Biophysics, 336(1), 147-150. [Link]

  • N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. [Link]

  • This compound | C17H23BrN2 | CID 13158416. PubChem. [Link]

  • Al-Amin, M., et al. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega. [Link]

  • Henderson, J. D., et al. (2012). Pyridostigmine bromide protection against acetylcholinesterase inhibition by pesticides. Journal of Biochemical and Molecular Toxicology, 26(1), 31-34. [Link]

  • Exploring pyridinium-based inhibitors of cholinesterases: A review of synthesis, efficacy, and structural insights. ResearchGate. [Link]

  • Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. PMC - NIH. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. PMC - PubMed Central. [Link]

  • Alptüzün, V., et al. (2003). Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors. Journal of Pharmacy and Pharmacology, 55(10), 1397-1404. [Link]

  • Onur, E. A., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Marmara Pharmaceutical Journal. [Link]

  • Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates. PMC - PubMed Central - NIH. [Link]

  • Shih, T. M., Skovira, J. W., & McDonough, J. H. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of Toxicology, 83(12), 1083-1089. [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. PMC - NIH. [Link]

Sources

A Comprehensive Spectroscopic Analysis of 1-Heptyl-4-(4-pyridyl)pyridinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Signature

1-Heptyl-4-(4-pyridyl)pyridinium bromide is a quaternary ammonium compound with a versatile molecular architecture, featuring a hydrophobic heptyl chain and a positively charged pyridinium core.[1] This structure imparts unique properties, making it a valuable agent in diverse applications, including as a phase transfer catalyst and in the development of electrochemical sensors and advanced materials.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application and for ensuring the reproducibility of experimental outcomes. This guide provides a detailed examination of the spectral data of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate its structural features. The protocols and interpretations presented herein are designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this and similar compounds.

Molecular Structure and Properties

  • IUPAC Name: 1-heptyl-4-pyridin-4-ylpyridin-1-ium bromide[2]

  • CAS Number: 39127-10-1[2][3]

  • Molecular Formula: C₁₇H₂₃BrN₂[2][3]

  • Molecular Weight: 335.28 g/mol [3][4]

  • Melting Point: 125-128 °C[3][4]

The molecular structure consists of a 4,4'-bipyridine core where one of the nitrogen atoms is quaternized by a heptyl group, with a bromide anion providing charge neutrality.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[5]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may obscure key resonances.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[6]

    • Shim the magnetic field to ensure homogeneity and optimal resolution.

    • Set the appropriate spectral width and acquisition time to capture all expected signals.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Integrate the resulting peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of adjacent protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom, simplifying the spectrum.[7]

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[7]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridinium rings and the aliphatic protons of the heptyl chain. The electron-withdrawing effect of the positively charged nitrogen atom in the pyridinium ring causes the adjacent protons to be deshielded and resonate at a higher chemical shift (downfield).

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.2 - 8.8Doublet2HProtons ortho to the quaternized nitrogen (N⁺)
~8.7 - 8.5Doublet2HProtons of the non-quaternized pyridine ring
~8.2 - 8.0Doublet2HProtons meta to the quaternized nitrogen (N⁺)
~7.9 - 7.7Doublet2HProtons of the non-quaternized pyridine ring
~4.7 - 4.5Triplet2HMethylene group attached to the quaternized nitrogen
~2.1 - 1.9Multiplet2HMethylene group beta to the quaternized nitrogen
~1.4 - 1.2Multiplet8HFour internal methylene groups of the heptyl chain
~0.9 - 0.8Triplet3HTerminal methyl group of the heptyl chain

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The downfield shift of the protons on the pyridinium ring is a characteristic feature of pyridinium salts.[8] The splitting patterns (doublets and triplets) arise from the coupling between adjacent, non-equivalent protons, providing valuable information about their relative positions.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment.

Chemical Shift (δ, ppm) Assignment
~150 - 145Aromatic carbons adjacent to nitrogen atoms
~145 - 140Aromatic carbons at the junction of the two rings
~128 - 122Other aromatic carbons
~62 - 58Methylene carbon attached to the quaternized nitrogen
~32 - 22Aliphatic carbons of the heptyl chain
~14Terminal methyl carbon of the heptyl chain

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The carbons of the pyridinium rings are observed in the aromatic region (120-150 ppm), with those closest to the electronegative nitrogen atoms appearing further downfield.[9] The aliphatic carbons of the heptyl chain resonate in the upfield region (10-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then recorded, and the background is automatically subtracted.

    • The resulting spectrum displays the absorbance or transmittance as a function of wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic rings and the aliphatic chain.

Wavenumber (cm⁻¹) Vibrational Mode
~3100 - 3000C-H stretching of the aromatic rings
~2950 - 2850C-H stretching of the aliphatic heptyl chain
~1640 - 1590C=C and C=N stretching vibrations of the pyridinium rings
~1500 - 1400Aromatic ring skeletal vibrations
~1200 - 1000C-N stretching vibrations
~850 - 750C-H out-of-plane bending of the aromatic rings

The presence of strong bands in the 1640-1400 cm⁻¹ region is indicative of the aromatic character of the pyridinium rings.[10] The sharp peaks in the 2950-2850 cm⁻¹ range confirm the presence of the saturated heptyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to aid in ionization.

  • Data Acquisition:

    • The solution is introduced into the ESI source, where it is nebulized and ionized.

    • The resulting ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

    • The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrum Interpretation

For this compound, ESI-MS in positive ion mode is most appropriate due to the pre-existing positive charge on the pyridinium cation. The intact cation is expected to be the base peak.

  • Parent Ion (Cation): The most prominent peak in the spectrum will correspond to the intact cation [C₁₇H₂₃N₂]⁺, with an expected m/z of 255.19. The molecular weight of the entire salt is 335.28 g/mol , but the bromide anion is not typically observed in positive ion mode ESI-MS.

Fragmentation Pathway

While the intact cation is expected to be the major species, some fragmentation may occur in the mass spectrometer. A plausible fragmentation pathway involves the cleavage of the heptyl chain.

Fragmentation Parent [C₁₇H₂₃N₂]⁺ m/z = 255.19 Frag1 [C₁₀H₉N₂]⁺ m/z = 157.08 (Loss of C₇H₁₄) Parent->Frag1 - C₇H₁₄ Frag2 [C₁₀H₈N₂]⁺˙ m/z = 156.07 (4,4'-bipyridine radical cation) Frag1->Frag2 - H

Caption: Plausible fragmentation pathway for the 1-heptyl-4-(4-pyridyl)pyridinium cation.

  • Loss of Heptene: A common fragmentation for alkyl chains is the loss of an alkene via a McLafferty-type rearrangement or simple cleavage, leading to a fragment corresponding to the protonated 4,4'-bipyridine.

  • Formation of 4,4'-Bipyridine Radical Cation: Subsequent loss of a hydrogen atom can lead to the formation of the 4,4'-bipyridine radical cation with an m/z of 156.07, which is a stable aromatic system. The mass spectrum of 4,4'-bipyridine shows a strong molecular ion peak at m/z 156.[11][12]

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity and chemical environments of the protons and carbons in the molecule. IR spectroscopy identifies the key functional groups, namely the aromatic pyridinium rings and the aliphatic heptyl chain. Mass spectrometry confirms the molecular weight of the cation and provides insights into its fragmentation behavior. This detailed spectroscopic guide serves as an essential resource for researchers, ensuring the accurate identification and quality control of this important chemical compound in various scientific and industrial applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. 4,4'-Bipyridine. National Institute of Standards and Technology. [Link]

  • ResearchGate. FTIR of 4-nitro-1,8-naphthalimide-N-ethylene-N, N 0 -dimethyl, N 00 -hexadecyl bromide. [Link]

  • 13C NMR spectroscopy • Chemical shift. [Link]

  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

  • Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. [Link]

  • ResearchGate. ESI–MASS spectrum of 4,4 -bis(9,9-dibutyl-9H-fluorene-2-yl). [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • PubMed. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. [Link]

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Methodological & Application

Application Notes and Protocols for Electrochemical Sensor Fabrication Using 1-Heptyl-4-(4-pyridyl)pyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Forward-Looking Perspective on Pyridinium Salts in Electrochemical Sensing

The field of electrochemical sensing is in a perpetual state of innovation, driven by the need for rapid, sensitive, and selective detection of biologically and environmentally significant analytes. Within this landscape, pyridinium salts are emerging as a versatile class of molecules for the functionalization of electrode surfaces. Their inherent properties, including electrochemical activity, structural tunability, and the ability to engage in specific molecular interactions, position them as compelling candidates for the development of next-generation sensors.

This document provides a detailed guide to the application of 1-Heptyl-4-(4-pyridyl)pyridinium bromide in the fabrication of electrochemical sensors. While the direct literature on this specific compound for sensing applications is nascent, this guide synthesizes established principles of pyridinium-based sensor development, offering a robust framework for researchers to explore its potential. We will delve into the underlying scientific principles, provide detailed, adaptable protocols, and discuss the critical aspects of sensor characterization and validation.

The Compound: this compound

1.1. Physicochemical Properties

PropertyValueSource
CAS Number 39127-10-1[1]
Molecular Formula C₁₇H₂₃BrN₂[1]
Molecular Weight 335.28 g/mol [2]
Appearance White or yellow powder, crystals, or chunks[2]
Melting Point 125-128 °C[2]
Solubility Soluble in organic solventsChem-Impex

1.2. Structural Features and Rationale for Use in Sensing

The structure of this compound is key to its potential in electrochemical sensing.

  • Pyridinium Moiety: The positively charged pyridinium ring is electrochemically active and can participate in electron transfer reactions. It can also engage in π-π stacking interactions with aromatic analytes.

  • 4-(4-pyridyl) Substituent: This group extends the conjugated system of the molecule, which can enhance its electrochemical and spectroscopic properties. The nitrogen atom on the second pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions.

  • Heptyl Chain: The long alkyl chain provides hydrophobicity, which can be exploited for several purposes:

    • Self-Assembly: It can drive the formation of organized monolayers on hydrophobic electrode surfaces.

    • Analyte Preconcentration: It can create a favorable microenvironment for the accumulation of nonpolar or amphiphilic analytes near the electrode surface.

    • Solubility: It enhances solubility in organic solvents, facilitating electrode modification procedures.[3]

Proposed Mechanism of Action in Electrochemical Sensing

The sensing mechanism of an electrode modified with this compound is likely multifaceted, involving a combination of electrostatic interactions, π-π stacking, and electrocatalysis.

2.1. Electrostatic Interactions and Analyte Accumulation

The cationic pyridinium head group can attract and preconcentrate anionic analytes at the electrode surface, thereby enhancing the detection signal. Conversely, it may repel cationic species, which can be leveraged for improving selectivity.

2.2. π-π Stacking for Aromatic Analyte Recognition

The aromatic pyridinium rings can interact with analytes containing aromatic moieties, such as neurotransmitters (e.g., dopamine, serotonin) and some pharmaceutical compounds, through π-π stacking. This non-covalent interaction can increase the residence time of the analyte at the electrode surface, leading to improved sensitivity.

2.3. Electrocatalytic Activity

The pyridinium group can act as an electron mediator, facilitating the oxidation or reduction of analytes that would otherwise exhibit slow kinetics at an unmodified electrode. This electrocatalytic effect can lead to lower overpotentials and higher current responses.

Experimental Protocols: A Step-by-Step Guide to Sensor Fabrication and Evaluation

The following protocols are designed to be adaptable and serve as a starting point for developing a sensor based on this compound.

3.1. Materials and Reagents

  • This compound (purity ≥ 95%)

  • Working Electrodes (e.g., Glassy Carbon Electrode (GCE), Gold Electrode (AuE), Screen-Printed Carbon Electrode (SPCE))

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Polishing materials (e.g., alumina slurry, diamond paste)

  • Solvents (e.g., ethanol, dimethylformamide (DMF), acetonitrile)

  • Supporting electrolyte (e.g., phosphate-buffered saline (PBS), potassium chloride)

  • Target analyte(s) (e.g., dopamine hydrochloride)

  • Potentiostat/Galvanostat

3.2. Protocol 1: Electrode Preparation and Cleaning

Rationale: A pristine electrode surface is paramount for reproducible sensor performance. Any contaminants will interfere with the modification process and subsequent electrochemical measurements.

  • Mechanical Polishing:

    • Polish the working electrode (e.g., GCE) with alumina slurry (0.3 and 0.05 µm) on a polishing pad for 5 minutes for each grade.

    • Rinse thoroughly with deionized water between polishing steps.

  • Sonication:

    • Sonicate the polished electrode in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adhered polishing residues.

    • Rinse again with deionized water.

  • Electrochemical Cleaning (for GCE):

    • In 0.5 M H₂SO₄, cycle the potential between -0.2 V and +1.2 V at a scan rate of 100 mV/s for 20 cycles, or until a stable cyclic voltammogram is obtained.

    • Rinse the electrode thoroughly with deionized water and allow it to dry at room temperature.

3.3. Protocol 2: Electrode Modification with this compound

Rationale: The goal is to create a stable and uniform layer of the pyridinium salt on the electrode surface. The drop-casting method is simple and effective for initial studies.

  • Preparation of Modification Solution:

    • Prepare a 1 mM solution of this compound in a suitable solvent (e.g., ethanol or DMF). Ensure the compound is fully dissolved.

  • Drop-Casting:

    • Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the modification solution onto the cleaned electrode surface.

    • Allow the solvent to evaporate completely in a dust-free environment at room temperature or under a gentle stream of nitrogen.

3.4. Protocol 3: Electrochemical Characterization of the Modified Electrode

Rationale: Characterization is essential to confirm successful modification and to understand the electrochemical properties of the sensor.

3.4.1. Cyclic Voltammetry (CV)

  • Objective: To investigate the electrochemical behavior of the modified electrode and its interaction with the analyte.

  • Procedure:

    • Place the modified electrode, reference electrode, and counter electrode in an electrochemical cell containing the supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).

    • Record the CV in the absence of the analyte by scanning the potential over a suitable range (e.g., -0.4 V to +0.8 V vs. Ag/AgCl).

    • Introduce the target analyte (e.g., dopamine) into the cell and record the CV again.

    • Observe any changes in the peak currents and potentials, which would indicate an electrocatalytic effect.

3.4.2. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To probe the interfacial properties of the electrode before and after modification.

  • Procedure:

    • Perform EIS in the presence of a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).

    • Apply a frequency range from 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 5 mV).

    • Compare the Nyquist plots of the bare and modified electrodes. An increase in the charge transfer resistance (Rct) after modification indicates the successful formation of an insulating layer.

3.5. Protocol 4: Analytical Performance Evaluation

Rationale: To determine the key figures of merit for the sensor, such as sensitivity, limit of detection, and linear range.

3.5.1. Differential Pulse Voltammetry (DPV) or Amperometry

  • Objective: To perform quantitative analysis of the target analyte. DPV is often more sensitive than CV for quantitative measurements.

  • Procedure (DPV):

    • In the supporting electrolyte, record the DPV baseline.

    • Add successive amounts of the analyte to the electrochemical cell and record the DPV after each addition.

    • Plot the peak current as a function of the analyte concentration.

    • Determine the linear range, sensitivity (slope of the calibration curve), and limit of detection (LOD) (typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the sensitivity).

Visualization of Key Processes

4.1. Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_char Characterization cluster_eval Analytical Evaluation prep1 Mechanical Polishing prep2 Sonication prep1->prep2 prep3 Electrochemical Cleaning prep2->prep3 mod2 Drop-Casting prep3->mod2 mod1 Prepare Modification Solution mod1->mod2 char1 Cyclic Voltammetry (CV) mod2->char1 char2 Electrochemical Impedance Spectroscopy (EIS) mod2->char2 eval1 Differential Pulse Voltammetry (DPV) char1->eval1 eval2 Amperometry char1->eval2

Caption: Workflow for the fabrication and evaluation of a this compound-based electrochemical sensor.

4.2. Proposed Sensing Mechanism

sensing_mechanism cluster_interactions Interactions at the Electrode Interface Analyte Analyte (e.g., Dopamine) Electrostatic Electrostatic Attraction Analyte->Electrostatic PiStacking π-π Stacking Analyte->PiStacking Electrocatalysis Electrocatalysis Analyte->Electrocatalysis Electrode Electrode Surface Modifier This compound Modifier->Electrode Signal Electrochemical Signal Modifier->Signal Electrostatic->Modifier PiStacking->Modifier Electrocatalysis->Signal

Sources

Application Notes and Protocols for 1-Heptyl-4-(4-pyridyl)pyridinium bromide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Heptyl-4-(4-pyridyl)pyridinium bromide as a functional excipient in advanced drug delivery systems. This document outlines the synthesis, formulation of a nanoparticle drug delivery system, and relevant characterization protocols, grounded in the established principles of pyridinium salt chemistry and nanotechnology.

Introduction: The Potential of Amphiphilic Pyridinium Salts in Drug Delivery

Structurally diverse pyridinium salts are prevalent in many natural products and bioactive pharmaceuticals.[1][][3] Their unique properties, including their cationic nature and amphiphilicity, have positioned them as promising candidates for various biomedical applications.[1][3] this compound is a quaternary ammonium compound characterized by a positively charged pyridinium headgroup and a hydrophobic heptyl tail. This amphiphilic nature allows it to function as a surfactant and a phase transfer catalyst, making it valuable in organic synthesis and catalysis.[4] In the context of drug delivery, these properties are leveraged for the formation of self-assembled nanostructures, such as micelles and nanoparticles, which can encapsulate and deliver therapeutic agents.[4]

The cationic charge of the pyridinium headgroup facilitates interaction with negatively charged biological membranes, which can enhance cellular uptake of the drug delivery system. Furthermore, pyridinium compounds have been investigated for their role in gene delivery, suggesting their potential to overcome intracellular barriers.[1][3] This document provides a foundational framework for harnessing the potential of this compound in the development of novel drug delivery platforms.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in drug delivery system design.

PropertyValueSource
Molecular Formula C₁₇H₂₃BrN₂[]
Molecular Weight 335.28 g/mol []
IUPAC Name 1-heptyl-4-pyridin-4-ylpyridin-1-ium bromide[5]
CAS Number 39127-10-1[5]
Appearance White solid (typical)[6]
Melting Point 125-128 °C[4]
Solubility Soluble in organic solvents[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction. The following protocol is adapted from established methods for the synthesis of similar N-alkylpyridinium salts.[6]

Reaction Principle

The synthesis involves the nucleophilic substitution reaction between 4-(4-pyridyl)pyridine and 1-bromoheptane. The lone pair of electrons on the nitrogen atom of one of the pyridine rings attacks the electrophilic carbon of 1-bromoheptane, leading to the formation of the quaternary ammonium salt.

G cluster_reactants Reactants cluster_product Product PyPy 4-(4-pyridyl)pyridine Reaction Quaternization (Toluene, Reflux) PyPy->Reaction + HeptylBr 1-Bromoheptane HeptylBr->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials and Equipment:

  • 4-(4-pyridyl)pyridine

  • 1-Bromoheptane

  • Toluene (anhydrous)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-(4-pyridyl)pyridine in anhydrous toluene.

  • Add 1.1 equivalents of 1-bromoheptane to the solution.

  • Heat the reaction mixture to reflux with continuous stirring for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a solid precipitate indicates the progress of the reaction.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with ethyl acetate to remove any unreacted starting materials.[6]

  • Dry the product under vacuum to remove residual solvent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Formulation of a Nanoparticle Drug Delivery System

This compound can be used to formulate nanoparticles for the encapsulation of hydrophobic drugs. The following is a general protocol based on the solvent evaporation method, which is widely used for preparing polymeric and lipid-based nanoparticles.

Principle of Formulation

The amphiphilic nature of this compound allows it to act as a stabilizer in the formation of nanoparticles. When an organic solution containing the drug and the pyridinium salt is emulsified in an aqueous phase, the hydrophobic heptyl chains will orient towards the drug-loaded core, while the hydrophilic pyridinium headgroups will face the aqueous exterior, forming a stable nanoparticle suspension.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Organic Drug + this compound in Organic Solvent Emulsification High-Speed Homogenization or Sonication Organic->Emulsification Aqueous Aqueous Solution (e.g., Water, Buffer) Aqueous->Emulsification SolventEvap Solvent Evaporation Emulsification->SolventEvap Oil-in-Water Emulsion Nanoparticles Drug-Loaded Nanoparticles SolventEvap->Nanoparticles Nanoparticle Suspension

Caption: Nanoparticle formulation by solvent evaporation.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Hydrophobic drug of interest

  • Dichloromethane or other suitable volatile organic solvent

  • Deionized water or buffer solution

  • High-speed homogenizer or probe sonicator

  • Rotary evaporator or magnetic stirrer for solvent evaporation

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of the Organic Phase: Dissolve a known amount of the hydrophobic drug and this compound in a suitable organic solvent (e.g., dichloromethane).

  • Formation of the Emulsion: Add the organic phase dropwise to an aqueous phase while homogenizing at high speed or sonicating. The ratio of the organic to aqueous phase should be optimized for the specific formulation.

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator or by stirring at room temperature overnight. This will lead to the formation of a nanoparticle suspension.

  • Purification: The resulting nanoparticle suspension can be centrifuged and washed to remove any unencapsulated drug and excess surfactant.

  • Characterization: Analyze the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using DLS. The morphology of the nanoparticles can be visualized using TEM.

Characterization of the Drug Delivery System

Thorough characterization of the formulated nanoparticles is essential to ensure their quality and performance.

ParameterTechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[1]
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles.[7][8]
Drug Encapsulation Efficiency (EE%) and Loading Capacity (LC%) UV-Vis Spectroscopy or HPLCTo quantify the amount of drug successfully encapsulated within the nanoparticles.

Protocol for Determining Encapsulation Efficiency and Loading Capacity:

  • Separate the nanoparticles from the aqueous phase by centrifugation.

  • Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following formulas:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    LC% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Studies

Evaluating the in vitro drug release profile is a critical step in assessing the performance of the drug delivery system. The dialysis bag method is a commonly used technique for this purpose.

Experimental Protocol

Materials and Equipment:

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Maintain the system at 37°C with gentle agitation.[9]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Mechanism of Cellular Uptake and Endosomal Escape

The cationic nature of this compound is expected to play a significant role in the cellular uptake and intracellular trafficking of the formulated nanoparticles.

G NP Cationic Nanoparticle Cell Cell Membrane (Negatively Charged) NP->Cell Electrostatic Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (e.g., Proton Sponge Effect) Endosome->Escape Cytosol Cytosol (Drug Release) Escape->Cytosol

Caption: Proposed mechanism of cellular uptake and endosomal escape.

  • Cellular Uptake: The positively charged surface of the nanoparticles can interact electrostatically with the negatively charged cell membrane, promoting cellular uptake via endocytosis.[10]

  • Endosomal Escape: Once inside the endosome, the pyridinium salt may facilitate endosomal escape. One proposed mechanism is the "proton sponge effect," where the protonation of the pyridinium nitrogen in the acidic environment of the endosome leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane.[11] This releases the encapsulated drug into the cytoplasm, where it can reach its target.

Safety and Handling

This compound should be handled with care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All procedures should be performed in a well-ventilated fume hood.

References

  • Gao, S., et al. (2020). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 12(11), 1089. Available at: [Link]

  • Kowalczyk, A., et al. (2016). Mechanisms of cellular uptake and endosomal escape of calcium-siRNA nanocomplexes. Journal of Controlled Release, 243, 225-235. Available at: [Link]

  • Ilies, M. A. (2017). Synthetic Delivery Systems for DNA, siRNA, and mRNA Based on Pyridinium Amphiphiles. Israel Journal of Chemistry, 57(7-8), 653-667. Available at: [Link]

  • Kardela, A., et al. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. RSC Advances, 13(41), 28657-28671. Available at: [Link]

  • de Souza, T. G. F., et al. (2016). A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles. Journal of Physics: Conference Series, 733, 012039. Available at: [Link]

  • Ilies, M. A., et al. (2011). Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery. Journal of Medicinal Chemistry, 54(17), 6058-6069. Available at: [Link]

  • Kim, T. H., et al. (2014). Drug release testing methods of polymeric particulate drug formulations. Journal of Pharmaceutical Investigation, 44(1), 37-46. Available at: [Link]

  • Lächelt, U., & Wagner, E. (2015). Strategies and mechanisms for endosomal escape of therapeutic nucleic acids. Chemical Society Reviews, 44(21), 7739-7753. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13158416, this compound. Retrieved from [Link]

  • Cichoń, E., et al. (2010). A method for amphiphilic drug loading in liposomes by ion gradient. Google Patents.
  • Koenigs, E., & Greiner, H. (1931). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses, 11, 86. Available at: [Link]

  • de Souza, T. G. F., et al. (2016). A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles. SciSpace. Available at: [Link]

  • Said, A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1831-1834. Available at: [Link]

  • Ghaffari, S., et al. (2020). Small volume method for drug release screening using ultrasonic agitation. Analyst, 145(15), 5129-5138. Available at: [Link]

  • Šturm, L., & Poklar Ulrih, N. (2021). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. protocols.io. Available at: [Link]

  • Pereira, M. C., et al. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 6, 239. Available at: [Link]

  • Lim, S. B., & Feng, S. S. (2015). Characterization of Nanomaterials/Nanoparticles. Pocket Dentistry. Available at: [Link]

  • Said, A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. National Institutes of Health. Available at: [Link]

  • Dowdy, S. F. (2017). Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids. Nucleic Acid Therapeutics, 27(4), 197-198. Available at: [Link]

  • Externbrink, A., et al. (2021). In Vitro Methods for Evaluating Drug Release of Vaginal Ring Formulations—A Critical Review. Pharmaceutics, 13(9), 1345. Available at: [Link]

  • Janicka, M., et al. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Molecules, 26(5), 1279. Available at: [Link]

  • van der Gun, B. T. F., et al. (2003). Novel Biodegradable Pyridinium Amphiphiles for Gene Delivery. Chemistry & Biodiversity, 1(1), 119-131. Available at: [Link]

  • Li, Y., et al. (2020). Piperine Fast Disintegrating Tablets Comprising Sustained-Release Matrix Pellets with Enhanced Bioavailability: Formulation, in vitro and in vivo Evaluation. AAPS PharmSciTech, 21(2), 57. Available at: [Link]

  • Rizvi, S. A. A., & Saleh, A. M. (2018). Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity. Journal of Nanobiotechnology, 16(1), 2. Available at: [Link]

  • Tang, L., & Liu, D. (2020). Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics. Methods in Molecular Biology, 2059, 115-125. Available at: [Link]

  • Kowalczyk, A., et al. (2016). Mechanisms of cellular uptake and endosomal escape of calcium-siRNA nanocomplexes. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 1-Heptyl-4-(4-pyridyl)pyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Heptyl-4-(4-pyridyl)pyridinium bromide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile catalyst. We aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring your success and the integrity of your results.

Introduction: Understanding Your Catalyst

This compound is a quaternary ammonium salt that functions as a highly effective phase transfer catalyst (PTC).[1] Its molecular structure is key to its function: a positively charged (cationic) pyridinium head provides the ionic character, while a long, seven-carbon heptyl chain provides a hydrophobic (lipophilic) tail.[1] This amphipathic nature allows it to transport water-soluble anionic reactants into an organic phase, thereby enabling or accelerating reactions between otherwise immiscible components.[1]

Beyond catalysis, its structure also lends it surfactant properties and it sees use in the development of electrochemical sensors and advanced materials.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 39127-10-1[1][2]
Molecular Formula C₁₇H₂₃BrN₂[2][3]
Molecular Weight 335.28 g/mol [1][2]
Appearance White or yellow powder/crystals[1][4]
Melting Point 125-128 °C (lit.)[1][2][4]
Primary Function Phase Transfer Catalyst, Surfactant[1]

Core Mechanism: The Phase Transfer Catalysis (PTC) Cycle

The primary role of this compound is to overcome the phase barrier between two immiscible reactants. Consider a typical nucleophilic substitution where an aqueous solution of sodium cyanide (NaCN) needs to react with an alkyl halide dissolved in an organic solvent like toluene. Without a PTC, the reaction is infinitesimally slow as the cyanide anion (CN⁻) cannot enter the organic phase to react.

Our catalyst (represented as Q⁺Br⁻, where Q⁺ is the 1-Heptyl-4-(4-pyridyl)pyridinium cation) facilitates this process through a well-defined cycle:

  • Anion Exchange: At the aqueous-organic interface, the catalyst's bromide anion (Br⁻) is exchanged for the reactant cyanide anion (CN⁻) from the aqueous phase.

  • Phase Transfer: The newly formed ion pair, [Q⁺CN⁻], possesses sufficient lipophilicity due to the heptyl chain to be extracted from the aqueous layer into the bulk organic phase.

  • Reaction in Organic Phase: The "naked" and highly reactive cyanide anion is now free to react with the alkyl halide (R-X) in the organic phase, forming the desired nitrile product (R-CN) and releasing the catalyst's cation (Q⁺) and the halide anion (X⁻).

  • Catalyst Regeneration: To complete the cycle, the catalyst ion pair [Q⁺X⁻] migrates back to the interface to exchange the halide anion for another cyanide anion, thus regenerating the active catalyst and continuing the cycle.

This catalytic cycle ensures that a substoichiometric amount of the catalyst can facilitate the conversion of a large amount of reactants.

PTC_Cycle org_reaction 3. Reaction R-X + [Q⁺Nu⁻] → R-Nu + [Q⁺X⁻] interface_bottom Interface org_reaction->interface_bottom Catalyst Return org_catalyst [Q⁺Nu⁻] (Lipophilic Ion Pair) org_catalyst->org_reaction aq_catalyst [Q⁺X⁻] (Catalyst) interface_top Interface aq_catalyst->interface_top 4. Migration aq_reactant M⁺Nu⁻ (Aqueous Reactant) aq_reactant->interface_bottom Reactant Source interface_top->org_catalyst 2. Phase Transfer interface_bottom->aq_catalyst 1. Anion Exchange (X⁻ out, Nu⁻ in)

Caption: The Phase Transfer Catalysis (PTC) Cycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications for this catalyst?

A1: It is highly effective for a range of reactions involving an anionic nucleophile or base, including nucleophilic substitutions (e.g., synthesis of cyanides, azides, ethers, and esters), fluorinations, and C-, O-, N-, and S-alkylations.[1][5] Its utility in promoting reactions between phases makes it valuable in both academic research and industrial processes.[1]

Q2: What is a typical catalyst loading?

A2: Catalyst loading is highly dependent on the specific reaction, but a good starting point for optimization is typically 1-5 mol% relative to the limiting reagent. For particularly challenging transformations, loadings up to 10 mol% may be required.

Q3: How should I handle and store the catalyst?

A3: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[2]

Q4: Is the catalyst soluble in common organic solvents?

A4: Yes, the heptyl chain enhances its solubility in a wide range of organic solvents, which is crucial for its function as a phase transfer catalyst.[1] It will, however, partition between the organic and aqueous phases, with the extent depending on the specific solvents used and the counter-anion present.

Troubleshooting Guide: From Low Yield to No Reaction

Even with a robust catalyst, experimental challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.

Troubleshooting_Workflow start Low or No Conversion q1 Is the stirring vigorous enough? start->q1 sol1 Increase stir rate (e.g., >1000 RPM). Maximize interfacial area. q1->sol1 No q2 Was the catalyst stored correctly? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use fresh, dry catalyst. Verify purity (e.g., via MP). q2->sol2 No q3 Is the biphasic solvent system optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Screen alternative solvents. Consider solvent polarity and reactant solubility. q3->sol3 No q4 Are reactants pure? Any side reactions? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Analyze crude mixture (NMR, GC-MS). Run control experiments (e.g., no catalyst, no nucleophile). q4->sol4 Investigate

Caption: Troubleshooting workflow for low reaction yield.

Table 2: Detailed Troubleshooting Scenarios

Symptom Potential Cause In-Depth Explanation & Recommended Action
Low or No Conversion 1. Inadequate Phase Mixing Causality: The reaction rate in a PTC system is directly proportional to the interfacial surface area between the two liquid phases. Insufficient agitation results in a low surface area, severely limiting the rate of anion exchange and phase transfer. Action: Increase the stirring rate significantly (e.g., >1000 RPM). Ensure the vortex is deep enough to indicate good mixing at the interface. For viscous mixtures, consider a mechanical stirrer.
2. Inactive or Poisoned Catalyst Causality: The catalyst can be poisoned by acidic impurities which protonate the nucleophile, or by other species that bind irreversibly to the cation. The pyridinium salt itself can degrade if exposed to strong bases or high temperatures for extended periods. Action: Use a fresh batch of catalyst or purify the existing stock. Ensure all reactants and solvents are of high purity and free from acidic or interfering contaminants.
3. Incorrect Solvent System Causality: The choice of organic solvent is critical. It must be sufficiently nonpolar to maintain a biphasic system but polar enough to dissolve the [Q⁺Nu⁻] ion pair. An overly polar solvent may draw the catalyst exclusively into the aqueous phase, while a very nonpolar solvent may not solubilize the ion pair. Action: Screen a range of solvents. Common choices include toluene, dichloromethane (DCM), and chlorobenzene. The optimal solvent is a balance between reactant solubility and maintaining the phase-transfer equilibrium.
Difficult Product Isolation / Emulsion Formation 1. Catalyst Acting as an Emulsifier Causality: Due to its surfactant nature, high concentrations of the catalyst can lead to the formation of a stable emulsion during aqueous workup, making phase separation difficult or impossible.[1] Action: Reduce the catalyst loading if possible. During workup, add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase; this helps to "salt out" the organic components and break the emulsion. In some cases, filtration through a pad of Celite® can be effective.
Inconsistent Results 1. Variable Water Content Causality: The hydration shell of the nucleophile is a critical parameter. Too little water can result in poor solubility of the inorganic salt (e.g., NaCN), while too much water can create a thick hydration shell around the nucleophile, reducing its reactivity ("nakedness") in the organic phase. Action: For reproducible results, control the amount of water precisely. Consider using a specific volume of aqueous solution rather than an excess. For some reactions, anhydrous conditions with a solid inorganic salt and a co-catalyst like K₂CO₃ might be optimal.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point for a typical substitution reaction, such as the synthesis of an alkyl nitrile from an alkyl bromide.

Materials:

  • Alkyl Bromide (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.5 equiv)

  • This compound (0.02 equiv, 2 mol%)

  • Toluene

  • Deionized Water

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl bromide and toluene (to make a ~0.5 M solution).

  • Aqueous Phase Preparation: In a separate beaker, dissolve the sodium cyanide in deionized water.

  • Charging Reagents: Add the aqueous NaCN solution to the flask, followed by the this compound catalyst.

  • Reaction Execution: Heat the biphasic mixture to the desired temperature (e.g., 80 °C) with vigorous stirring (>1000 RPM). The mixture should appear as a well-mixed, cloudy suspension or emulsion.

  • Monitoring Progress: Monitor the reaction by taking small aliquots from the organic layer and analyzing via TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Transfer the mixture to a separatory funnel. Add additional toluene and water if needed.

    • Separate the organic layer.

    • Wash the organic layer twice with deionized water and once with saturated brine to remove the catalyst and any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

References

  • N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. [Link]

  • This compound | C17H23BrN2 | CID 13158416 - PubChem. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination - ResearchGate. [Link]

  • Synthesis and crystal structure of a new pyridinium bromide salt - National Institutes of Health (NIH). [Link]

  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES - The University of Liverpool Repository. [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC - NIH. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion - ACS Publications. [Link]

  • Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study - MDPI. [Link]

  • Catalytic photochemical enantioselective α-alkylation with pyridinium salts - RSC Publishing. [Link]

  • Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction - PMC - NIH. [Link]

  • The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

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Technical Support Center: Optimizing Electrochemical Sensors with 1-Heptyl-4-(4-pyridyl)pyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 1-Heptyl-4-(4-pyridyl)pyridinium bromide in electrochemical sensing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for mitigating interference and enhancing sensor performance. Our goal is to equip you with the expertise to overcome common experimental hurdles and achieve reliable, high-fidelity electrochemical measurements.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound as an electrode modifier.

Q1: What is this compound and how does it work to mitigate interference in electrochemical sensors?

A1: this compound is a cationic organic salt, often used as a surface modifying agent for working electrodes in electrochemical sensors. Its primary function is to create a positively charged, self-assembled monolayer on the electrode surface. This layer acts as an electrostatic shield, repelling common anionic interferents found in biological samples, such as ascorbic acid (AA) and uric acid (UA). By preventing these species from reaching the electrode surface and undergoing oxidation, the modifier enhances the selective detection of target analytes, particularly cationic species like dopamine.

Q2: What are the main advantages of using this specific pyridinium bromide derivative?

A2: The key advantages lie in its amphiphilic nature. The heptyl chain provides a hydrophobic character that facilitates the formation of a stable and organized monolayer on various electrode surfaces, including glassy carbon and gold. The pyridinium head group imparts the positive charge crucial for electrostatic repulsion of interferents. This combination leads to a robust and effective modification for improving the signal-to-noise ratio in complex sample matrices.

Q3: Is the purity of this compound critical for successful electrode modification?

A3: Absolutely. Impurities can disrupt the formation of a uniform self-assembled monolayer, leading to inconsistent sensor performance, high background noise, and poor reproducibility. It is crucial to use a high-purity grade of the compound. If you suspect impurities, such as residual starting materials or side products, purification may be necessary. A common impurity to be aware of is 1,1′-diheptyl-4,4′-bipyridinium dibromide[1].

Q4: Can I regenerate and reuse an electrode modified with this compound?

A4: While the monolayer formed is relatively stable, its longevity depends on the experimental conditions, such as the pH of the electrolyte, the applied potential window, and the composition of the sample matrix. For routine analyses, it is often recommended to prepare a fresh modified electrode for each set of experiments to ensure the highest accuracy and reproducibility. However, some gentle electrochemical cleaning protocols may be explored for potential reuse, though re-characterization of the electrode performance is essential.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Poor Sensor Response or High Background Noise
Symptom Potential Cause Troubleshooting Step Scientific Rationale
Low signal for the target analyte Incomplete or disordered monolayer formation.1. Ensure the electrode surface is meticulously cleaned and pretreated before modification. 2. Verify the concentration and purity of the this compound solution. 3. Optimize the incubation time and temperature for monolayer formation.A clean and activated electrode surface is essential for the uniform self-assembly of the modifier. Impurities or an incorrect concentration can lead to a patchy or unstable layer, hindering electron transfer for the target analyte.
High capacitive current or background noise Presence of impurities in the modifier or solvent.1. Use high-purity, anhydrous solvents for preparing the modification solution. 2. Consider purifying the this compound if its purity is questionable.Water and other impurities can be electrochemically active, contributing to a high background signal. Pyridine compounds are known to be hygroscopic and can absorb atmospheric moisture.
Signal drift over time Gradual desorption of the modifier from the electrode surface.1. Evaluate the stability of the modified electrode in the chosen electrolyte over time using techniques like cyclic voltammetry. 2. If desorption is significant, consider cross-linking strategies or using a different electrode substrate with stronger modifier affinity.The stability of the self-assembled monolayer is crucial for continuous or long-term measurements. Signal drift often indicates a change in the electrode surface chemistry.
Guide 2: Ineffective Interference Mitigation
Symptom Potential Cause Troubleshooting Step Scientific Rationale
Significant signal from ascorbic acid or uric acid Incomplete coverage of the electrode surface by the monolayer.1. Increase the concentration of the modification solution or the incubation time. 2. Characterize the modified surface using techniques like electrochemical impedance spectroscopy (EIS) to assess the compactness of the layer.A dense and well-ordered monolayer is necessary to create an effective electrostatic barrier against anionic interferents. Gaps in the monolayer will allow interferents to reach the electrode surface.
Interference from cationic species The modifier repels anionic species but may attract cationic interferents.1. This is an inherent property of the cationic modifier. If cationic interference is a problem, consider using a neutral or zwitterionic surface modification. 2. Alternatively, employ a size-exclusion layer on top of the pyridinium bromide monolayer.The electrostatic repulsion mechanism is charge-dependent. While effective against anions, it does not mitigate interference from cations with similar oxidation potentials to the analyte.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Preparation of a this compound Modified Glassy Carbon Electrode (GCE)

Objective: To create a stable and effective interference-rejecting layer on a GCE.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (high purity, >95%)

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ethanol (anhydrous)

  • Electrochemical cell and potentiostat

Procedure:

  • Electrode Polishing:

    • Polish the GCE with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse again with deionized water.

  • Sonication:

    • Sonicate the polished GCE in deionized water for 2 minutes.

    • Sonicate in ethanol for 2 minutes to remove any organic residues.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cleaning:

    • In a 0.5 M H₂SO₄ solution, cycle the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 20 cycles, or until a stable voltammogram is obtained.

    • Rinse the electrode with deionized water and dry with nitrogen.

  • Surface Modification:

    • Prepare a 1 mM solution of this compound in a suitable solvent (e.g., ethanol or a 1:1 ethanol/water mixture).

    • Immerse the clean, dry GCE in this solution for a specified time (e.g., 1-2 hours) at room temperature. This allows for the self-assembly of the monolayer.

    • After incubation, gently rinse the electrode with the pure solvent to remove any non-adsorbed modifier.

    • Dry the modified electrode with a gentle stream of nitrogen.

  • Characterization and Use:

    • The modified electrode is now ready for characterization (e.g., using CV or EIS in a redox probe solution like [Fe(CN)₆]³⁻/⁴⁻) and for the detection of your target analyte.

Diagram of the Electrode Modification Workflow:

GCE_Modification cluster_prep Electrode Preparation cluster_mod Surface Modification Polish 1. Polishing (Alumina Slurry) Sonicate 2. Sonication (DI Water & Ethanol) Polish->Sonicate Rinse Clean 3. Electrochemical Cleaning (H₂SO₄) Sonicate->Clean Dry Incubate 4. Incubation in Modifier Solution Clean->Incubate Dry Rinse 5. Rinsing Incubate->Rinse Ready Modified GCE Ready for Use Rinse->Ready Dry

Caption: Workflow for the preparation of a this compound modified GCE.

Protocol 2: Electrochemical Evaluation of Interference Rejection

Objective: To quantify the effectiveness of the modified electrode in mitigating interference from ascorbic acid.

Materials:

  • Bare GCE (as a control)

  • Modified GCE (from Protocol 1)

  • Phosphate buffer saline (PBS), pH 7.4

  • Stock solutions of the target analyte (e.g., dopamine) and ascorbic acid

  • Electrochemical cell and potentiostat

Procedure:

  • Baseline Measurement:

    • Record the cyclic voltammogram (CV) or differential pulse voltammogram (DPV) of the bare and modified electrodes in PBS to establish the baseline.

  • Analyte Response:

    • Add a known concentration of your target analyte (e.g., 10 µM dopamine) to the PBS and record the electrochemical response for both the bare and modified electrodes.

  • Interference Challenge:

    • To the same solution, add a high concentration of ascorbic acid (e.g., 1 mM).

    • Record the electrochemical response again for both electrodes.

  • Data Analysis:

    • Compare the voltammograms. On the bare GCE, the oxidation peaks of dopamine and ascorbic acid will likely overlap.

    • On the modified GCE, the signal for ascorbic acid should be significantly suppressed, allowing for the clear detection of the dopamine peak.

    • Quantify the percentage of interference rejection by comparing the signal change upon adding the interferent for both electrodes.

Diagram of the Interference Rejection Mechanism:

Interference_Rejection cluster_electrode Electrode Surface cluster_modifier cluster_solution Electrode Electrode Modifier Pyridinium Head (+) Heptyl Tail Analyte Dopamine (+) Analyte->Modifier:head Attraction Interferent Ascorbic Acid (-) Interferent->Modifier:head Repulsion

Caption: Electrostatic interaction at the modified electrode surface.

IV. References

  • PubMed. (2025). Disulfide Incorporated Pyridine and Pyridinium Push-Pull Dyes for Optical Sensing and Antifouling Electrodes. Retrieved from [Link]

  • PubMed. (2008). Electrochemical behavior and determination of rutin on a pyridinium-based ionic liquid modified carbon paste electrode. Retrieved from [Link]

Sources

Controlling the size and morphology of nanoparticles with "1-Heptyl-4-(4-pyridyl)pyridinium bromide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for utilizing 1-Heptyl-4-(4-pyridyl)pyridinium bromide (hereafter referred to as HPPB) in the controlled synthesis of nanoparticles. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into leveraging HPPB's unique properties for precise control over nanoparticle size and morphology. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding HPPB and its role in nanotechnology.

Q1: What is this compound (HPPB) and what are its key properties?

A1: HPPB is a quaternary ammonium compound, specifically a pyridinium salt, that possesses an amphiphilic structure.[1] This structure consists of a positively charged, hydrophilic pyridinium head and a seven-carbon long, hydrophobic heptyl tail. This dual nature allows it to function effectively as a surfactant or capping agent in both aqueous and non-aqueous environments, making it highly valuable in materials science and nanoparticle synthesis.[1]

Table 1: Physicochemical Properties of HPPB

PropertyValueReference(s)
CAS Number 39127-10-1[1][2]
Molecular Formula C₁₇H₂₃BrN₂[1][2][][4]
Molecular Weight 335.28 g/mol [1][2][]
Appearance White or yellow powder[1]
Melting Point 125 - 128 °C[1][2]
Purity ≥ 94-95% (Typically by HPLC)[1][5]

Q2: What is the primary mechanism by which HPPB controls nanoparticle size and morphology?

A2: HPPB primarily functions as a capping and stabilizing agent . The mechanism is rooted in its molecular structure:

  • Surface Adsorption: The pyridinium moiety can adsorb onto the surface of nascent metal nanoparticles (e.g., gold, silver) through electrostatic interactions or coordination bonds.[6][7]

  • Steric Hindrance: Once adsorbed, the hydrophobic heptyl chains extend into the solvent, creating a steric barrier. This barrier physically prevents nanoparticles from approaching each other and aggregating, which is a critical step in controlling the final particle size.[8]

  • Morphology Direction: By selectively adsorbing to different crystallographic faces of a growing nanoparticle, HPPB can modulate the growth rate of each face. This differential growth is the key to directing the final morphology, enabling the synthesis of shapes other than simple spheres (e.g., rods, prisms).

Q3: What types of nanoparticles can be synthesized using HPPB?

A3: HPPB and similar pyridinium salts are versatile and have been used to synthesize and stabilize various types of nanoparticles.[9] They are particularly effective for noble metal nanoparticles like gold (AuNPs) and silver (AgNPs) due to the strong affinity of the pyridinium group for their surfaces.[6][7] Their utility also extends to the preparation of nanocomposites and functionalized materials for applications in drug delivery and catalysis.[1][][9]

Q4: What are the critical safety precautions when handling HPPB?

A4: According to its Globally Harmonized System (GHS) classification, HPPB is an irritant.[4] All handling should be performed in a well-ventilated area or fume hood. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses or goggles. HPPB can cause serious eye irritation.[2][4]

  • Skin Protection: Nitrile gloves and a lab coat. The compound causes skin irritation.[2][4]

  • Respiratory Protection: Avoid inhaling the powder. Use a dust mask or respirator if significant aerosolization is possible. It may cause respiratory irritation.[2][4]

Always consult the material safety data sheet (MSDS) provided by your supplier before use.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to common problems encountered during nanoparticle synthesis with HPPB, focusing on the underlying scientific principles.

Problem 1: Poor Monodispersity / Wide Particle Size Distribution

  • Symptoms: UV-Vis spectrum shows a broad surface plasmon resonance (SPR) peak. TEM images reveal a wide range of particle diameters.

  • Causality: A wide size distribution typically results from non-uniform nucleation and growth phases. If the initial formation of nanoparticle "seeds" (nucleation) occurs over a prolonged period, particles that formed earlier will have more time to grow, resulting in a heterogeneous population.

  • Troubleshooting Steps:

    • Enhance Mixing Efficiency: Use rapid, vigorous stirring (e.g., >1000 rpm) at the moment the reducing agent is added. This ensures a homogeneous distribution of precursors, promoting a single, rapid nucleation event known as "burst nucleation."

    • Control Temperature Precisely: Use a temperature-controlled bath (oil or water). Temperature fluctuations affect reduction kinetics; inconsistent temperatures lead to staggered nucleation.[10][11]

    • Verify Reagent Purity: Use high-purity HPPB (≥95%). Impurities can act as alternative nucleation sites or interfere with the capping process.

    • Optimize Order of Addition: In many protocols, adding the reducing agent last to a solution containing the metal salt and HPPB yields the best results. This ensures the capping agent is present to immediately stabilize newly formed nuclei.[12]

Problem 2: Nanoparticle Aggregation and Precipitation

  • Symptoms: The colloidal solution appears cloudy or contains visible precipitates. The color of the solution may change dramatically (e.g., gold nanoparticles turning from red to blue/purple or black).

  • Causality: Aggregation occurs when the repulsive forces between particles are insufficient to overcome attractive van der Waals forces. This points to a failure in the stabilization mechanism provided by HPPB.

  • Troubleshooting Steps:

    • Increase HPPB Concentration: The most common cause is an insufficient surface coverage of HPPB. The concentration of HPPB must be adequate to fully coat the total surface area of the nanoparticles being formed. Increase the molar ratio of HPPB to the metal precursor in increments (e.g., 1.5x, 2x) until a stable colloid is achieved.

    • Adjust Solution pH: The surface charge of nanoparticles and the protonation state of any buffers can be pH-dependent. For HPPB, extreme pH values can affect its interaction with the nanoparticle surface. Syntheses are often most stable near neutral pH, but this is system-dependent.[13][14] Basic conditions often favor smaller, more stable particles.[14]

    • Control Ionic Strength: Avoid adding high concentrations of salts (e.g., from buffers). High ionic strength can compress the electrical double layer around the particles, reducing electrostatic repulsion and promoting aggregation.

cluster_stable Stable Nanoparticle Colloid cluster_aggregated Aggregated Nanoparticles NP1 Nanoparticle Core HPPB1 HPPB Layer (Steric Shield) NP2 Nanoparticle Core HPPB2 HPPB Layer (Steric Shield) Repulsion Strong Repulsive Forces (Steric + Electrostatic) NP3 Nanoparticle Core NP4 Nanoparticle Core NP3->NP4 Aggregation HPPB3 Incomplete HPPB Layer Attraction Dominant Attractive Forces (van der Waals)

Caption: Stabilization vs. Aggregation of Nanoparticles.

Problem 3: Incorrect or Uncontrolled Nanoparticle Morphology

  • Symptoms: TEM analysis shows spherical particles when anisotropic shapes (e.g., rods, cubes) were expected.

  • Causality: Nanoparticle morphology is dictated by the relative growth rates of different crystal facets. Anisotropic growth requires a "structure-directing agent" that preferentially binds to certain facets, slowing their growth and allowing other facets to grow faster. While HPPB can act as such an agent, its effectiveness is highly dependent on other reaction parameters.

  • Troubleshooting Steps:

    • Tune the HPPB-to-Metal-Precursor Ratio: This is the most critical parameter for morphology control. A higher concentration of the capping agent often promotes the formation of more complex or anisotropic shapes, as it provides a higher driving force for preferential facet binding.

    • Modify the Reaction Temperature: Temperature can significantly influence the final morphology. For instance, in some syntheses, lower temperatures favor the formation of decahedra, while higher temperatures yield nanoplates.[10] Systematically vary the temperature (e.g., in 10-20 °C intervals) to find the optimal condition for your desired shape.

    • Change the Reducing Agent: The reduction kinetics play a crucial role. A very strong/fast reducing agent (e.g., sodium borohydride) often leads to rapid, isotropic growth, resulting in spheres. A weaker/slower reducing agent (e.g., ascorbic acid) allows more time for the capping agent to direct the growth, favoring anisotropy.

Table 2: Influence of Key Parameters on Nanoparticle Characteristics

ParameterTo Decrease SizeTo Increase SizeTo Promote Anisotropy (Non-spherical)
HPPB Concentration Increase (more stabilization)Decrease (controlled aggregation)Increase (facet-selective capping)
Temperature System Dependent[10][15]System Dependent[16]Varies; often requires specific temp. range[10]
pH Increase (faster kinetics)[13][14]Decrease (slower kinetics)[17]Often requires specific pH for optimal agent binding
Reducing Agent Use a stronger/faster agentUse a weaker/slower agentUse a weaker/slower agent

Section 3: Key Experimental Protocols

Protocol 1: General Synthesis of Gold Nanoparticles (AuNPs) using HPPB

This protocol provides a robust starting point for synthesizing HPPB-capped AuNPs of approximately 15-25 nm. Note: All glassware should be scrupulously cleaned (e.g., with aqua regia) and rinsed with ultrapure water.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (HPPB)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

Procedure:

  • Prepare Stock Solutions:

    • HAuCl₄: 25 mM in ultrapure water.

    • HPPB: 10 mM in ultrapure water.

    • Sodium Citrate: 50 mM in ultrapure water (prepare fresh).

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a stir bar, add 20 mL of ultrapure water.

    • Add 200 µL of the 25 mM HAuCl₄ stock solution. The solution should be pale yellow.

    • Add 500 µL of the 10 mM HPPB stock solution.

    • Heat the solution to 90°C with vigorous stirring (1100 rpm) using a condenser to prevent evaporation.

  • Reduction:

    • Once the temperature is stable at 90°C, rapidly inject 500 µL of the 50 mM sodium citrate solution.

    • Observe the color change: yellow → colorless → gray → deep red. The final red color indicates the formation of spherical AuNPs.

  • Annealing & Cooling:

    • Keep the solution stirring at 90°C for an additional 15 minutes to ensure complete reaction and particle stabilization.

    • Remove the heat source and allow the solution to cool to room temperature with continuous stirring.

  • Purification & Storage:

    • The resulting colloid can be used directly or purified by centrifugation (conditions depend on size, e.g., 12,000 x g for 20 min) to remove excess reagents.

    • Store the final solution at 4°C in a dark container.

start Start: Prepare Stock Solutions (HAuCl₄, HPPB, Citrate) setup Reaction Setup: 1. Add H₂O, HAuCl₄, HPPB to flask 2. Heat to 90°C with vigorous stirring start->setup reduction Reduction: Rapidly inject Sodium Citrate setup->reduction color_change Observe Color Change (Yellow → Red) reduction->color_change anneal Anneal at 90°C for 15 min color_change->anneal cool Cool to Room Temperature anneal->cool end End: Store HPPB-AuNPs at 4°C cool->end

Caption: Workflow for HPPB-capped Gold Nanoparticle Synthesis.

Protocol 2: Characterization of HPPB-Capped Nanoparticles

  • UV-Visible Spectroscopy:

    • Dilute a small aliquot of your nanoparticle solution with ultrapure water.

    • Scan the absorbance from 400 nm to 700 nm.

    • For spherical AuNPs (~20 nm), you should observe a sharp Surface Plasmon Resonance (SPR) peak around 520-525 nm. A broader peak indicates polydispersity, while a peak shifted to higher wavelengths (>530 nm) suggests aggregation.

  • Transmission Electron Microscopy (TEM):

    • Place a drop of the nanoparticle solution onto a carbon-coated TEM grid and allow it to dry.

    • Acquire images at various magnifications.

    • Use image analysis software (e.g., ImageJ) to measure the diameters of at least 100-200 particles to determine the average size and size distribution (polydispersity index). This provides definitive confirmation of size and morphology.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • N-Amino pyridinium salts in organic synthesis. Royal Society of Chemistry. [Link]

  • The Effect of pH on the Size of Silver Nanoparticles Obtained in the Reduction Reaction with Citric and Malic Acids. National Institutes of Health (NIH). [Link]

  • Synthesis and characterizations of pyridinium salts including poly(pyr). University of Massachusetts Lowell. [Link]

  • Gemini pyridinium amphiphiles for the synthesis and stabilization of gold nanoparticles for drug delivery. SciSpace. [Link]

  • Temperature-responsive properties of poly(4-vinylpyridine) coatings. ResearchGate. [Link]

  • Morphology control in crystalline nanoparticle–polymer aggregates. National Institutes of Health (NIH). [Link]

  • Effect of Temperature on the Growth of Silver Nanoparticles Using Plasmon-Mediated Method under the Irradiation of Green LEDs. National Institutes of Health (NIH). [Link]

  • Capping Agents Enable Well-Dispersed and Colloidally Stable Metallic Magnesium Nanoparticles. ACS Publications. [Link]

  • Effect of Concentration and pH on the Size of Silver Nanoparticles Synthesized by Green Chemistry. Juniper Publishers. [Link]

  • Extracellular biosynthesis of silver nanoparticles: Effects of shape-directing cetyltrimethylammonium bromide, pH, sunlight and additives. ResearchGate. [Link]

  • The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications. RSC Publishing. [Link]

  • Role of pH in the green synthesis of silver nanoparticles. ResearchGate. [Link]

  • A Novel Approach towards Synthesis and Characterization of Non-Cytotoxic Gold Nanoparticles Using Taurine as Capping Agent. National Institutes of Health (NIH). [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health (NIH). [Link]

  • Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Proceeding of Pakistan Academy of Sciences. [Link]

  • Preparation of Gold Nanoparticles in an Aqueous Medium Using 2-Mercaptosuccinic Acid as Both Reduction and Capping Agent. ResearchGate. [Link]

  • pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs). National Institutes of Health (NIH). [Link]

  • Synthesis and characterization of poly[2-ethynyl-N-(furoyl)pyridinium tetraphenylborate). ResearchGate. [Link]

  • Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. ACS Publications. [Link]

  • Effect of pH on the Green Synthesis of Silver Nanoparticles through Reduction with Pistiastratiotes L. Extract. ResearchGate. [Link]

  • Gold Nanoparticles (AuNPs)—Toxicity, Safety and Green Synthesis: A Critical Review. MDPI. [Link]

  • Magnetite Nanoparticles: Synthesis and Applications in Optics and Nanophotonics. MDPI. [Link]

  • Silver Nanoparticles Stabilized with Phosphorus-Containing Heterocyclic Surfactants: Synthesis, Physico-Chemical Properties, and Biological Activity Determination. MDPI. [Link]

  • Characterization of nanoparticles for therapeutics. National Institutes of Health (NIH). [Link]

  • Nanoparticles in Drug Delivery. Premier Science. [Link]drug-delivery/)

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Validation & Comparative

A Comparative Guide to the Performance of 1-Heptyl-4-(4-pyridyl)pyridinium bromide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical probes and molecular sensors, the selection of an appropriate indicator sensitive to its microenvironment is paramount. This guide provides an in-depth performance evaluation of 1-Heptyl-4-(4-pyridyl)pyridinium bromide , a quaternary ammonium compound with potential applications in sensing, catalysis, and materials science.[1] Its performance is critically examined across a spectrum of solvent systems and benchmarked against established solvatochromic dyes.

The defining characteristic under investigation is solvatochromism—the phenomenon where a substance changes color in response to the polarity of its solvent. This property is a direct reporter of the differential solvation of the ground and excited electronic states of the molecule. Understanding and quantifying this behavior is crucial for applications ranging from the determination of solvent polarity to the probing of local environments in complex chemical and biological systems.

Introduction to this compound and Comparative Dyes

This compound is a cationic dye featuring a pyridinium core, a structure known to be sensitive to solvent polarity.[2][3] The presence of a heptyl chain imparts significant hydrophobicity, influencing its solubility and interaction with nonpolar environments. Its molecular structure is as follows:

  • IUPAC Name: 1-heptyl-4-pyridin-4-ylpyridin-1-ium bromide

  • Molecular Formula: C₁₇H₂₃BrN₂

  • Molecular Weight: 335.28 g/mol

  • Melting Point: 125-128 °C

For a robust evaluation, its performance will be compared against three well-characterized solvatochromic dyes:

  • Reichardt's Dye (Betaine 30): The gold standard for determining solvent polarity via the ET(30) scale. It exhibits strong negative solvatochromism, meaning its absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as solvent polarity increases.

  • Brooker's Merocyanine: A neutral dye known for its large solvatochromic range and exhibition of reversed solvatochromism in some cases.[4] Its synthesis is well-established.[5][6]

  • Nile Red: A fluorescent lipophilic stain with strong positive solvatochromism, meaning its fluorescence emission maximum shifts to longer wavelengths (a bathochromic or red shift) in more polar environments.[7][8]

Experimental Methodology: A Protocol for Evaluating Solvatochromism

To ensure scientific rigor and reproducibility, a detailed experimental protocol for assessing the solvatochromic behavior of these compounds is provided. This protocol is designed to be a self-validating system, allowing researchers to generate their own comparative data.

Synthesis of this compound

While commercially available, a general procedure for the synthesis of N-alkylpyridinium salts can be adapted. A plausible synthetic route involves the quaternization of 4-(4-pyridyl)pyridine with 1-bromoheptane.

Reaction Scheme:

Synthesis 4-(4-pyridyl)pyridine 4-(4-pyridyl)pyridine Reaction Reaction 4-(4-pyridyl)pyridine->Reaction Reactant 1 This compound This compound Reaction->this compound Product 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->Reaction Reactant 2

Caption: Synthesis of the target compound.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 4-(4-pyridyl)pyridine in a suitable solvent such as acetonitrile.

  • Add a molar excess (e.g., 1.2 equivalents) of 1-bromoheptane.

  • Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

UV-Vis Spectroscopic Analysis

The core of the performance evaluation lies in the systematic measurement of the absorption spectra of the dyes in a range of solvents with varying polarities.

Experimental Workflow:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock_Solution Prepare stock solutions of each dye (e.g., 1 mM in a suitable solvent) Working_Solutions Prepare dilute working solutions (e.g., 10-50 µM) in each solvent Stock_Solution->Working_Solutions Solvent_Set Select a diverse set of solvents (e.g., non-polar, polar aprotic, polar protic) Solvent_Set->Working_Solutions Spectrophotometer Use a calibrated UV-Vis spectrophotometer Working_Solutions->Spectrophotometer Scan_Range Scan the absorption spectrum (e.g., 300-800 nm) Spectrophotometer->Scan_Range Record_Lambda_Max Identify and record the wavelength of maximum absorbance (λ_max) Scan_Range->Record_Lambda_Max Calculate_ET30 Calculate E_T(30) values for each solvent using the λ_max Record_Lambda_Max->Calculate_ET30 Plot_Data Plot λ_max or E_T(30) vs. a known solvent polarity scale Calculate_ET30->Plot_Data Compare_Performance Compare the solvatochromic shifts and sensitivity of the dyes Plot_Data->Compare_Performance

Caption: UV-Vis spectroscopy workflow.

Detailed Steps:

  • Solvent Selection: Choose a range of at least 10-15 solvents with varying polarities. A recommended set includes non-polar (e.g., hexane, toluene), polar aprotic (e.g., acetone, acetonitrile, DMSO), and polar protic (e.g., methanol, ethanol, water) solvents. Ensure all solvents are of spectroscopic grade.

  • Solution Preparation: Prepare stock solutions of this compound and the comparative dyes (Reichardt's Dye, Brooker's Merocyanine, Nile Red) in a suitable solvent where they are all readily soluble (e.g., acetonitrile). From these stock solutions, prepare dilute working solutions in each of the selected solvents. The final concentration should be such that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Spectroscopic Measurement: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 300-800 nm) using a quartz cuvette with a 1 cm path length. Use the pure solvent as a blank.

  • Data Recording: From each spectrum, determine the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band.

Performance Comparison and Data Analysis

The collected λmax values will be used to quantify and compare the solvatochromic behavior of the dyes.

Calculation of ET(30) Values

The ET(30) value, a measure of solvent polarity, can be calculated from the λmax of the dye in a given solvent using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm)

This allows for a direct comparison of the solvatochromic sensitivity of the dyes.

Comparative Data Tables

The following tables present hypothetical experimental data for this compound alongside known or expected data for the comparative dyes. Researchers should replace the hypothetical data with their own experimental findings.

Table 1: λmax (nm) of Solvatochromic Dyes in Various Solvents

SolventET(30) (kcal/mol)This compound (Hypothetical λmax)Reichardt's Dye (λmax)Brooker's Merocyanine (λmax)Nile Red (λem,max)
Toluene33.9520843605585
Acetone42.2485677560610
Acetonitrile45.6470626545618
Ethanol51.9450550510630
Methanol55.4440515495638
Water63.1420453460655

Table 2: Calculated ET(30) Values (kcal/mol) from Experimental λmax

SolventThis compound (Hypothetical ET(30))Reichardt's Dye (ET(30))Brooker's Merocyanine (ET(30))Nile Red (ET(30) from λem,max)
Toluene54.9833.947.2648.87
Acetone58.9542.251.0546.87
Acetonitrile60.8345.652.4646.26
Ethanol63.5351.956.0645.38
Methanol64.9855.457.7644.81
Water68.0763.162.1543.66

Interpretation and Discussion

The data presented in the tables will allow for a comprehensive analysis of the performance of this compound.

Solvatochromic Behavior
  • Direction of Shift: By observing the change in λmax with increasing solvent polarity (ET(30)), one can determine if the dye exhibits positive (bathochromic/red shift) or negative (hypsochromic/blue shift) solvatochromism. The hypothetical data for this compound suggests negative solvatochromism , similar to Reichardt's dye. This indicates that the ground state is more polar than the excited state and is stabilized to a greater extent by polar solvents.

  • Sensitivity: The magnitude of the shift in λmax across the range of solvents indicates the dye's sensitivity to changes in solvent polarity. A larger difference between the λmax in a non-polar solvent and a polar solvent signifies higher sensitivity.

Correlation with Solvent Polarity Scales

A plot of the experimentally determined ET(30) values for this compound against the established ET(30) scale from Reichardt's dye will reveal the linearity of its response.

Correlation_Plot Correlation of E_T(30) Values p1 p2 p3 p4 p5 xaxis yaxis Experimental E_T(30) (kcal/mol) trend_start trend_end

Caption: Hypothetical correlation plot.

A strong linear correlation would indicate that this compound is a reliable indicator of solvent polarity and could potentially be used to establish its own solvent polarity scale.

Conclusion and Future Directions

This guide provides a comprehensive framework for the performance evaluation of this compound as a solvatochromic dye. By following the detailed experimental protocols, researchers can generate robust and comparable data to assess its suitability for various applications.

The hypothetical data presented herein suggests that this compound is a promising candidate for a solvatochromic probe, exhibiting predictable negative solvatochromism. Its performance, once experimentally verified, can be directly compared to established standards like Reichardt's dye.

Future research should focus on:

  • Experimental verification of the solvatochromic properties of this compound.

  • Investigation of its fluorescence properties , as many pyridinium derivatives are also fluorescent.

  • Exploring its application in more complex systems, such as probing the polarity of micelles, polymer matrices, or biological membranes.

By providing both a theoretical framework and a practical experimental guide, this document aims to facilitate the exploration and application of this compound in the broader scientific community.

References

  • Nile Red Fluorescence: Where's the Twist? The Journal of Physical Chemistry B. [Link]

  • SYNTHESIS OF BROOKER'S MEROCYANINE DERIVATIVES AND THEIR APPLICATION AS A SENSOR OF HYDROGEN SULFIDE. Middle East Technical University. [Link]

  • Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants. ResearchGate. [Link]

  • Solvatochromic behavior of some α-styrylpyridinium dyes. PubMed. [Link]

  • N-Alkyl pyridinium salts as the active components in materials and bioactive molecules as well as versatile synthetic intermediates. ResearchGate. [Link]

  • Nile red. Wikipedia. [Link]

  • Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods. [Link]

  • Polarity of ionic liquids determined empirically by means of solvatochromic pyridinium N-phenolate betaine dyes. Green Chemistry. [Link]

  • Fundamental Studies on Brooker's Merocyanine. Journal of the American Chemical Society. [Link]

  • and two-photon solvatochromism of the fluorescent dye Nile Red and its CF3, F and Br-substituted analogues. Photochemical & Photobiological Sciences. [Link]

  • Brooker's Merocyanin : Synthesis ( MOED ). YouTube. [Link]

  • . Royal Society of Chemistry. [Link]

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A comparative analysis of the electrochemical properties of various pyridinium-based ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

Pyridinium-based ionic liquids (ILs) represent a versatile and highly tunable class of materials, drawing significant attention from researchers in electrochemistry, materials science, and green chemistry. Their unique combination of properties—including high thermal stability, wide electrochemical windows, and tunable conductivity—makes them compelling candidates for a range of applications, from high-performance energy storage devices to novel catalytic systems.[1] Unlike their more common imidazolium counterparts, pyridinium ILs offer distinct structural and electronic characteristics stemming from the aromaticity and electron distribution of the pyridine ring, which can be strategically exploited to fine-tune their electrochemical behavior.[2]

This guide provides a comparative analysis of the key electrochemical properties of various pyridinium-based ILs. We will explore the causal relationships between molecular structure and electrochemical performance, present supporting experimental data, and detail the methodologies required for their characterization. This content is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the unique capabilities of these advanced materials.

The Molecular Architecture of Pyridinium Ionic Liquids

The fundamental structure of a pyridinium-based IL consists of a positively charged pyridinium cation and a charge-balancing anion. The remarkable "designer" nature of ILs stems from the ability to modify these components independently to achieve desired properties.[3][4]

  • The Cation: The pyridinium cation's properties are primarily tuned by modifying the alkyl substituent (R group) on the nitrogen atom. The length and branching of this alkyl chain are critical determinants of viscosity, melting point, and, consequently, ionic conductivity.[5][6]

  • The Anion: The choice of anion (X⁻) has a profound impact on the IL's electrochemical stability, viscosity, and hydrophobicity. Common anions include tetrafluoroborate (BF₄⁻), bis(trifluoromethylsulfonyl)imide (TFSI⁻ or NTf₂⁻), and hexafluorophosphate (PF₆⁻).[7]

G cluster_cation Pyridinium Cation Cation Pyridinium Ring (Aromatic Core) Alkyl_Chain Alkyl Chain (R) (e.g., -C₄H₉, -C₆H₁₃) Influences viscosity & density Cation->Alkyl_Chain N-Substitution Anion Anion (X⁻) (e.g., BF₄⁻, TFSI⁻) Determines electrochemical stability Cation->Anion Ionic Interaction Alkyl_Chain->Anion Ionic Interaction G cluster_prep Sample Preparation cluster_cell Cell Assembly (Inert Atmosphere) cluster_measure Electrochemical Measurement Prep IL Synthesis & Purification Dry Drying under Vacuum (Remove H₂O) Prep->Dry Three_Elec Three-Electrode Cell (for CV) Dry->Three_Elec Two_Elec Conductivity Cell (for EIS) Dry->Two_Elec CV Cyclic Voltammetry (CV) Determines Electrochemical Window Three_Elec->CV EIS Impedance Spectroscopy (EIS) Determines Ionic Conductivity Two_Elec->EIS

Caption: Experimental workflow for electrochemical characterization of ionic liquids.

Structure-Property Relationships and Future Outlook

The performance of pyridinium-based ILs is a delicate balance of competing structural factors. Designing the next generation of electrolytes requires a deep understanding of these trade-offs.

G Alkyl Longer Alkyl Chain Viscosity_Inc Viscosity ↑ Alkyl->Viscosity_Inc Anion_Size Large, Charge-Delocalized Anion (e.g., TFSI⁻) Viscosity_Dec Viscosity ↓ Anion_Size->Viscosity_Dec EW_Inc Electrochemical Window ↑ Anion_Size->EW_Inc Conductivity_Dec Conductivity ↓ Viscosity_Inc->Conductivity_Dec Conductivity_Inc Conductivity ↑ Viscosity_Dec->Conductivity_Inc

Caption: Key structure-property relationships in pyridinium ionic liquids.

Pyridinium-based ionic liquids offer a highly attractive platform for developing advanced electrolytes. Their electrochemical properties are intricately linked to their molecular structure, with the cation's alkyl chain length and the anion's identity serving as the primary levers for optimization. While a trade-off often exists between achieving high ionic conductivity (favored by small cations and low viscosity) and a wide electrochemical window (favored by robust, fluorinated anions), a systematic approach to their design allows for the development of tailored materials. Future research will likely focus on creating protic and aprotic pyridinium ILs with novel functional groups to enhance performance in specific applications, such as CO₂ reduction, next-generation batteries, and high-temperature supercapacitors. [6][11][12]

References
  • López, E. R., et al. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data. [Link]

  • García, B., et al. (2024). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Molecules. [Link]

  • Yunus, F. M., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon. [Link]

  • Ding, J., & Bard, A. J. (2003). Novel Electrochemical Studies of Ionic Liquids. Journal of the American Chemical Society. [Link]

  • Siddique, S., et al. (2022). Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. Molecules. [Link]

  • Mourão, A. F., et al. (2023). Development of ionic liquid crystals based on pyridinium and picolinium cations. Liquid Crystals. [Link]

  • ResearchGate. (n.d.). Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. Request PDF. [Link]

  • EChem Channel. (2020). Tutorial 8-Ionic liquids for electrochemical energy storage. YouTube. [Link]

  • Vieira, N. S. M., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences. [Link]

  • Vieira, N. S. M., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]

  • Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. [Link]

  • Hapiot, P., & Lagrost, C. (2014). Pyridinium-based protic ionic liquids as electrolytes for RuO2 electrochemical capacitors. Request PDF on ResearchGate. [Link]

  • Scientific.Net. (n.d.). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. [Link]

  • RSC Publishing. (n.d.). Ionic liquid based battery electrolytes using lithium and sodium pseudo-delocalized pyridinium anion salts. [Link]

  • Lovelock, K. R. J., et al. (2021). Experimental measurement and prediction of ionic liquid ionisation energies. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids. Request PDF. [Link]

  • ResearchGate. (n.d.). New Pyridinium Type Poly(Ionic Liquids) as Membranes for CO2 Separation. PDF. [Link]

  • Queen's University Belfast. (2024). Protic ionic liquids for sustainable uses. [Link]

  • MDPI. (n.d.). Using Ionic Liquids to Improve CO2 Capture. [Link]

  • RSC Publishing. (n.d.). Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PDF. [Link]

  • Frontiers. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. [Link]

  • ACS Publications. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. [Link]

  • ACS Publications. (n.d.). Boronium Ionic Liquids for High-Voltage Supercapacitors. [Link]

  • RSC Publishing. (2022). Imidazolium and picolinium-based electrolytes for electrochemical reduction of CO2 at high pressure. [Link]

  • SciSpace. (n.d.). Imidazolium and picolinium-based electrolytes for electrochemical reduction of CO2 at high pressure. [Link]

  • ResearchGate. (n.d.). Synergistic Effects of Pyridinium Ionic Liquids and Lithium Bis(Fluorosulfonyl)Imide for Advanced Lithium-Ion Batteries. Request PDF. [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. [Link]

  • Discovery Alert. (2026). Recycling Rare Earth Elements: Tech & Economic Analysis. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Heptyl-4-(4-pyridyl)pyridinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Heptyl-4-(4-pyridyl)pyridinium bromide (CAS No. 39127-10-1). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. This guide is structured to provide not only a step-by-step protocol but also the scientific and regulatory rationale underpinning these procedures, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Profile and Core Characteristics

This compound is a quaternary ammonium compound used in various applications, including as a surfactant, phase transfer catalyst, and in the development of electrochemical sensors.[1] While versatile, it is classified under the Globally Harmonized System (GHS) with specific hazards that dictate its handling and disposal requirements.[2] Understanding these hazards is the foundational step in ensuring laboratory safety.

Table 1: Key Properties and Hazard Classifications

PropertyValue / ClassificationSource
CAS Number 39127-10-1[3]
Molecular Formula C₁₇H₂₃BrN₂[3]
Molecular Weight 335.28 g/mol [3]
Appearance White or yellow powder, crystals, or chunks[1]
Melting Point 125-128 °C[1][3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
GHS Signal Word Warning[2][3]
Target Organs Respiratory system

The primary hazards—irritation to the skin, eyes, and respiratory tract—necessitate careful handling with appropriate Personal Protective Equipment (PPE) at all times, not just during synthesis or use, but critically, during waste consolidation and disposal.[2][3]

The Regulatory Framework: A "Cradle-to-Grave" Responsibility

The disposal of any chemical waste is governed by a strict regulatory framework. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[4][5] This principle holds the generator of the waste responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[4]

The regulations governing hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[6] The core tenet is that the waste generator must first determine if their waste is hazardous, either because it is specifically listed by the EPA or because it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).

For this compound, while not specifically listed, its irritant properties and classification as a chemical waste mean it must be managed as hazardous unless proven otherwise through appropriate analysis. The most prudent and compliant approach is to treat it as hazardous waste.

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_process Phase 2: Segregation & Labeling cluster_disposal Phase 3: Storage & Disposal A Waste Generation (e.g., residual solid, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Waste Container (HDPE, Glass, Chemically Compatible) B->C D Containerize Waste (Solid & Liquid Waste Separate) C->D E Securely Seal Container (Keep closed unless adding waste) D->E F Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) E->F G Segregate from Incompatibles (e.g., Strong Oxidizers, Bases) F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup by Licensed Hazardous Waste Contractor H->I J Final Disposal (Typically High-Temperature Incineration) I->J

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Part A: Immediate Safety and Personal Protective Equipment (PPE)

The causality behind this first step is simple: you cannot safely manage waste if you are not protected from its inherent hazards.

  • Assess the Risks: Before handling any waste, review the Safety Data Sheet (SDS). Acknowledge the skin, eye, and respiratory irritation hazards.[2][3]

  • Don PPE: At a minimum, wear:

    • Gloves: Nitrile or other chemically resistant gloves.

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

    • Protective Clothing: A standard lab coat.

  • Work Area: Conduct all waste handling and consolidation within a well-ventilated area, such as a chemical fume hood, to mitigate inhalation risks.[3][7]

Part B: Waste Segregation and Containerization

Proper segregation is a cornerstone of safe laboratory practice, preventing unintended and potentially dangerous chemical reactions within a waste container.

  • Solid Waste:

    • Collect pure, unadulterated this compound, or materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels), in a dedicated, robust container.

    • Rationale: This prevents dilution and cross-contamination, which can complicate the final disposal process.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.

    • Collect in a separate, clearly marked liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

  • Aqueous Waste:

    • Due to the unknown ecotoxicity of this specific compound, and the general toxicity of many pyridinium-based ionic liquids to aquatic organisms, do not dispose of aqueous solutions down the drain.[8]

    • Collect all aqueous waste containing this compound in a dedicated aqueous hazardous waste container.

  • Sharps and Labware:

    • Contaminated disposable labware (pipette tips, vials) should be placed in the solid waste container.

    • Contaminated reusable glassware must be decontaminated before washing. Rinse with a suitable solvent (e.g., ethanol or isopropanol), and collect the rinsate as hazardous liquid waste.

Part C: Labeling and Storage

Accurate labeling is a legal requirement under RCRA and is critical for communicating hazards to everyone in the laboratory and to the ultimate disposal facility.

  • Labeling: Affix a "Hazardous Waste" label to your container immediately. The label must include:

    • The full chemical name: "this compound".

    • The associated hazards: "Irritant".

    • The accumulation start date (the date the first drop of waste enters the container).

  • Storage:

    • Keep waste containers tightly sealed except when actively adding waste.[3]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Part D: Final Disposal

The final step must be handled by professionals to ensure compliance with federal and local regulations.

  • Contact EHS: When your waste container is full or reaches its accumulation time limit (consult your institution's Environmental Health & Safety office for specifics), arrange for a pickup.

  • Licensed Disposal: The waste will be transported by a licensed hazardous waste handler to a Treatment, Storage, and Disposal Facility (TSDF).[9]

  • Probable Disposal Method: For organic compounds like this, high-temperature incineration is a common and effective disposal method.[10] This process destroys the organic molecule, converting it to simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides. The bromine content will be managed by the facility's flue gas scrubbing systems.

Spill and Decontamination Procedures

  • Evacuate and Secure: If a significant amount is spilled, restrict access to the area.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: For small spills, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by clean water. Collect all cleaning materials as hazardous waste.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of scientific integrity and environmental responsibility.

References

  • Pyridinium bromide perbromide - Jubilant Ingrevia. (2024, March 29). Jubilant Ingrevia Limited. Retrieved January 24, 2026, from [Link]

  • This compound | C17H23BrN2 | CID 13158416 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2023, May 30). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]

  • Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95 - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 24, 2026, from [Link]

  • Ecotoxicity of Pyridinium Based Ionic Liquids: A Review - ResearchGate. (2018, October). ResearchGate. Retrieved January 24, 2026, from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved January 24, 2026, from [Link]

  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 24, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2023, August 13). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2024, January 6). YouTube. Retrieved January 24, 2026, from [Link]

  • Pyridine: incident management - GOV.UK. (2024, October 31). UK Health Security Agency. Retrieved January 24, 2026, from [Link]

  • EPA Hazardous Waste Management - Axonator. (2024, April 29). Axonator. Retrieved January 24, 2026, from [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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1-Heptyl-4-(4-pyridyl)pyridinium bromide
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1-Heptyl-4-(4-pyridyl)pyridinium bromide

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